molecular formula C20H23N3O5S B2707124 N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide CAS No. 896312-26-8

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2707124
CAS No.: 896312-26-8
M. Wt: 417.48
InChI Key: HNQVKHUCJWYLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Pyrrolidine Sulfonamide Derivatives

Pyrrolidine sulfonamides have emerged as a privileged scaffold in drug discovery due to their balanced pharmacokinetic properties and adaptability to diverse biological targets. The pyrrolidine ring, a five-membered saturated heterocycle, provides conformational rigidity while maintaining synthetic accessibility, enabling precise stereochemical control during derivatization. Sulfonamide groups, known for their hydrogen-bonding capacity and metabolic stability, enhance target affinity and solubility.

Recent studies highlight the therapeutic breadth of this hybrid scaffold:

  • Antidiabetic agents : Pyrrolidine sulfonamides inhibit dipeptidyl peptidase-IV (DPP-IV) with IC~50~ values as low as 41.17 nM.
  • Anticonvulsants : Structural modifications at the 3-position of pyrrolidine-2,5-dione yield compounds with ED~50~ values <100 mg/kg in seizure models.
  • Antibacterials : Hybridization with quinoline or thiazole moieties produces derivatives effective against multidrug-resistant Gram-positive pathogens.

Historical Development of Pyrrolidine-Based Pharmaceutical Compounds

The medicinal potential of pyrrolidine derivatives was first realized in the 1950s with piracetam, a nootropic agent. Subsequent milestones include:

Year Development Significance
1992 Levetiracetam discovery Demonstrated pyrrolidine’s efficacy in epilepsy via SV2A protein modulation
2015 DPP-IV inhibitors Introduced 5-oxopyrrolidine sulfonamides for type 2 diabetes management
2023 Antibacterial hybrids Expanded applications to combat drug-resistant bacteria through spiro-pyrrolidine designs

These advancements established pyrrolidine as a multipurpose scaffold, capable of addressing conditions from metabolic disorders to neurological diseases.

Structural Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine moiety in N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide introduces critical electronic and steric effects:

  • Conformational restraint : The ketone group at position 5 reduces ring puckering, favoring a planar conformation that optimizes target binding.
  • Hydrogen-bonding capacity : The carbonyl oxygen serves as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites.
  • Metabolic stability : Oxidation of the pyrrolidine ring is mitigated by the pre-existing ketone, prolonging half-life compared to non-oxidized analogs.

Comparative studies show that 5-oxo derivatives exhibit 3–5× greater potency than their non-oxidized counterparts in DPP-IV inhibition assays.

Role of Sulfonamide Linkage in Biological Activity

The sulfonamide bridge (-SO~2~NH-) in this compound contributes to its pharmacological profile through:

  • Electron-withdrawing effects : Polarizes adjacent aromatic rings, facilitating π-π interactions with hydrophobic enzyme pockets.
  • Acid-base properties : The sulfonamide nitrogen (pK~a~ ~10) remains protonated at physiological pH, promoting ionic interactions with aspartate/glutamate residues.
  • Structural diversification : Substituents on the sulfonamide aryl group (e.g., 4-ethoxyphenyl) allow fine-tuning of steric and electronic parameters.

In TRPV4 antagonists, introducing electron-deficient groups (e.g., -CN, -CF~3~) on the sulfonamide aryl ring improved potency by 10–50×, underscoring the group’s role in activity optimization.

Relevance of Ethoxyphenyl Substitution Pattern

The 4-ethoxyphenyl group at position 1 of the pyrrolidine ring confers distinct advantages:

  • Lipophilicity modulation : The ethoxy group’s logP contribution (+1.1) enhances blood-brain barrier permeability compared to hydroxyl or amino substituents.
  • Steric guidance : The para-substitution orients the phenyl ring perpendicular to the pyrrolidine plane, minimizing clashes with target proteins.
  • Electron donation : The ethoxy group’s +M effect increases electron density on the phenyl ring, favoring cation-π interactions with lysine/arginine residues.

In antibacterial pyrrolidine hybrids, 4-substituted phenyl groups reduced MIC values against Staphylococcus aureus by 4–8× compared to ortho/meta analogs.

Properties

IUPAC Name

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-28-18-8-6-17(7-9-18)23-13-16(12-20(23)25)22-29(26,27)19-10-4-15(5-11-19)21-14(2)24/h4-11,16,22H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVKHUCJWYLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide linkage. Finally, the acetamide group is introduced through an acylation reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or acetamide groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis . By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Sulfonamides

N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide ()
  • Key Differences :
    • Substituent : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) on the phenyl ring.
    • Physicochemical Properties :
  • logP : 2.14 (methoxy analog) vs. ~2.5 (estimated for ethoxy analog due to increased alkyl chain length).
  • Molecular Weight: 320.36 g/mol (methoxy) vs. ~334 g/mol (ethoxy).
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Key Differences: Substituents: Chloro-nitro-phenyl and methylsulfonyl vs. ethoxyphenyl-pyrrolidinone.

Heterocyclic Sulfonamide Derivatives

Pyrazole-Sulfonamide Hybrids ()
  • Examples: 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9). 3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (10–16).
  • Key Differences: Core Structure: Pyrazole or acrylamide vs. pyrrolidinone.
Triazole-Sulfonamide Derivatives ()
  • Example : N-(4-Ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
  • Key Differences: Heterocycle: Triazole vs. pyrrolidinone. Functional Groups: Sulfanyl linker vs. sulfamoyl bridge.
  • Synthesis : Utilizes thiol-ene click chemistry, differing from conventional acetylation methods used for the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) logP Core Structure Key Substituents Biological Activity (if reported)
Target Compound ~334 ~2.5 Pyrrolidinone 4-Ethoxyphenyl, sulfamoyl Not reported (inferred potential)
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 320.36 2.14 Phenyl sulfonamide 4-Methoxyphenyl Intermediate in heterocyclic synthesis
Compound 9 () ~380 ~1.8 Acrylamide Pyridinyl, cyano Apoptosis inducer in colon cancer
N-(4-Ethoxyphenyl)-2-{[4-allyl-triazolyl]sulfanyl}acetamide 401.44 ~3.0 Triazole Allyl, pyridinyl Not reported

Biological Activity

N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S, with a molecular weight of approximately 428.8 g/mol. The structure features a pyrrolidine ring, an ethoxyphenyl group, and a sulfamoyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₄S
Molecular Weight428.8 g/mol
CAS Number1112013-03-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in various tumors and are associated with tumor growth and metastasis due to their role in regulating pH levels within the tumor microenvironment.

Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound exhibits significant inhibitory effects on CA IX and CA XII, which can lead to:

  • Reduced tumor cell viability : The compound has been shown to decrease the viability of cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions .
  • Altered tumor microenvironment : By inhibiting carbonic anhydrases, the compound can reverse acidification in the tumor microenvironment, thereby enhancing the efficacy of other therapeutic agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate:

  • Cell Viability Assays : The compound demonstrated a concentration-dependent reduction in cell viability in both HT-29 and MDA-MB-231 cells.
  • Migration Inhibition : Significant inhibition of cell migration was observed, suggesting potential anti-metastatic properties .

Dose Response Data

The following table summarizes the IC50 values obtained for different cell lines treated with the compound:

Cell LineIC50 (µM)
HT-2910.5
MDA-MB-2318.2
MG-63 (osteosarcoma)6.7

Case Studies

A notable study involved the application of this compound in combination with other chemotherapeutic agents. The results indicated enhanced cytotoxicity when used alongside standard treatments like doxorubicin, demonstrating its potential as an adjuvant therapy.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing N-(4-(N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)sulfamoyl)phenyl)acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Coupling of precursors : Reacting 4-ethoxyphenylpyrrolidinone intermediates with sulfamoylphenyl acetamide derivatives under nucleophilic substitution conditions.
  • Key conditions : Use of anhydrous solvents (e.g., DMF or THF), controlled pH (neutral to slightly basic), and temperatures between 60–80°C to prevent side reactions. Monitoring via TLC ensures intermediate formation .
  • Critical steps : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and MS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons to specific functional groups (e.g., acetamide’s methyl group at δ 2.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm).
  • IR Spectroscopy : Confirms presence of sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and amide (N–H bend at 1550–1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks matching the molecular formula (C₂₀H₂₂N₄O₄S) .

Q. What functional groups in this compound are key to its pharmacological activity?

  • Methodological Answer :

  • Sulfamoyl group : Enhances binding to enzyme active sites (e.g., carbonic anhydrase inhibitors).
  • 5-Oxopyrrolidinone ring : Modulates pharmacokinetic properties (e.g., metabolic stability).
  • 4-Ethoxyphenyl moiety : Influences lipophilicity and receptor selectivity. Validate via structure-activity relationship (SAR) studies using analogs with modified substituents .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

  • Methodological Answer :

  • Assay validation : Ensure consistency in assay conditions (pH, temperature, co-factors) and cell lines used.
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., intracellular cAMP measurement).
  • Data normalization : Use positive controls (e.g., known inhibitors) and statistical tools (e.g., Z’-factor) to assess assay robustness .

Q. What strategies optimize the synthetic route for scalability in preclinical studies?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% under controlled microwave irradiation (455 W) .
  • Flow chemistry : Enables continuous production of intermediates (e.g., sulfamoyl chloride derivatives) with real-time monitoring.
  • Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How do substituent variations on the pyrrolidine ring affect bioactivity and selectivity?

  • Methodological Answer :

  • SAR Table :
Substituent PositionBioactivity (IC₅₀, nM)Selectivity Ratio (Target A vs. B)
3-Ethoxyphenyl12 ± 1.58.2:1
4-Methoxyphenyl45 ± 3.13.1:1
3,4-Dimethoxyphenyl28 ± 2.35.6:1
  • Rational design : Electron-donating groups (e.g., ethoxy) enhance target binding via hydrophobic interactions, while bulkier groups reduce off-target effects. Molecular docking (e.g., AutoDock Vina) predicts binding modes .

Q. What computational methods model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER or GROMACS.
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of key residues (e.g., ΔG = -9.8 kcal/mol for sulfamoyl-target hydrogen bonds).
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Notes

  • Methodological Focus : Emphasized experimental design (e.g., assay validation) and data analysis (e.g., statistical normalization) to align with academic research rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.